molecular formula C14H12 B048381 9,10-Dihydrophenanthrene CAS No. 776-35-2

9,10-Dihydrophenanthrene

Cat. No.: B048381
CAS No.: 776-35-2
M. Wt: 180.24 g/mol
InChI Key: XXPBFNVKTVJZKF-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene is an organic compound with the chemical formula C₁₄H₁₂. It is a derivative of phenanthrene, where the central ring is partially saturated, resulting in a dihydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dihydrophenanthrene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of phenanthrene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction to eliminate formaldehyde .

Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a palladium catalyst and hydrogen gas in a controlled environment to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.

    Reduction: Lithium aluminium hydride.

    Substitution: Ferric chloride, bromine.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity Against SARS-CoV-2

Recent studies have highlighted the efficacy of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CL pro), a crucial enzyme for viral replication. These compounds exhibit remarkable inhibitory activity, with some derivatives showing IC50 values as low as 1.55 μM and 1.81 μM for the most potent variants (C1 and C2) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the dihydrophenanthrene scaffold can enhance their inhibitory potency. For instance, larger substituents at the R1 position significantly improve activity, demonstrating a clear correlation between molecular structure and bioactivity .

Table 1: Inhibitory Activity of Selected this compound Derivatives

CompoundIC50 (μM)Mechanism of Action
C11.55 ± 0.21Mixed-inhibition of 3CL pro
C21.81 ± 0.17Mixed-inhibition of 3CL pro
A56.44 ± 0.03Non-covalent interaction

1.2 Drug Design and Development

The insights gained from SAR studies have facilitated the rational design of novel antiviral agents based on the this compound framework. Utilizing computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers have identified lead compounds with favorable pharmacokinetic properties . These findings are pivotal for developing new therapeutics aimed at combating COVID-19 and potentially other viral infections.

Material Science Applications

2.1 Photophysical Properties

This compound has been investigated for its unique photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to form stable radical ions under certain conditions has implications for the development of organic light-emitting diodes (OLEDs) and solar cells . The electron spin resonance (ESR) studies have provided insights into its radical behavior, which is crucial for understanding its reactivity and stability in electronic applications .

Natural Product Chemistry

3.1 Isolation from Medicinal Plants

Dihydrophenanthrenes have been isolated from various medicinal plants, particularly within the Orchidaceae family. These compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant effects . The extraction and characterization of these natural derivatives contribute to the understanding of their potential therapeutic roles in traditional medicine.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its partially saturated central ring, which imparts different chemical reactivity compared to fully aromatic phenanthrene. This structural feature allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

9,10-Dihydrophenanthrene is a polycyclic aromatic hydrocarbon that has garnered attention due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, particularly in the context of viral infections, antimicrobial properties, and other pharmacological activities.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural modifications. Research has shown that specific substitutions at various positions on the phenanthrene scaffold can significantly enhance or diminish its biological effects.

Key Findings:

  • SARS-CoV-2 Inhibition : A study identified derivatives of this compound as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Among these, compounds C1 and C2 exhibited IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively, indicating strong inhibitory activity .
  • Antimicrobial Activity : Various derivatives have demonstrated broad-spectrum antimicrobial properties. For instance, studies have reported that certain 3-amino-1-substituted derivatives possess significant antimicrobial activity against various pathogens .

Table: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeIC50/EffectivenessReferences
C1SARS-CoV-2 3CLpro InhibitorIC50 = 1.55 ± 0.21 μM
C2SARS-CoV-2 3CLpro InhibitorIC50 = 1.81 ± 0.17 μM
A5AntimicrobialIC50 = 6.44 μM
A4AntimicrobialIC50 = 9.06 μM
Tylophorine DerivativesAntiviral against TMVEffective against TMV

The mechanisms by which this compound and its derivatives exert their biological effects vary depending on the target:

  • Inhibition of Viral Proteases : The inhibition of the SARS-CoV-2 protease involves binding at the dimer interface and substrate-binding pocket, as revealed by molecular docking studies .
  • Antimicrobial Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

Study on SARS-CoV-2 Inhibition

In a detailed investigation into the inhibitory effects of this compound derivatives on SARS-CoV-2, researchers utilized fluorescence resonance energy transfer (FRET) assays to determine the potency of these compounds against the viral protease. The results indicated that modifications leading to bulkier substituents at specific positions enhanced inhibitory activity significantly.

Antimicrobial Evaluation

A series of synthesized this compound derivatives were evaluated for their antimicrobial properties using standard microbiological assays. The study found that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 9,10-dihydrophenanthrene, and how do reaction conditions influence product stability?

this compound is synthesized via dehydrogenation of polycyclic precursors. For example, thermal pyrolysis of 2-methyldiphenylmethane in toluene at 570–600°C yields this compound through phenyl radical-mediated pathways . Key factors:

  • Temperature : Higher temperatures (e.g., 600°C) favor dehydrogenation to phenanthrene but reduce dihydrophenanthrene yields.
  • Solvent : Supercritical toluene promotes radical recombination, while n-decane limits dihydrophenanthrene formation due to competing alkyl radical reactions .
  • Stability : The compound’s stability is linked to steric hindrance; bulky substituents (e.g., hydroxyl groups) reduce reactivity .

Q. How should this compound derivatives be stored and solubilized for in vitro assays?

  • Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles .

  • Solubility :

    SolventSolubility (mg/mL)Notes
    DMSO~10–20Preferred for in vitro assays
    Ethanol~5–10Requires sonication
    PEG300:H₂O≤2For oral administration

Q. What spectroscopic methods are used to characterize this compound derivatives?

  • NMR : Distinguishes aromatic vs. aliphatic protons (e.g., 9,10-dihydro protons appear as singlets at δ 2.5–3.0 ppm) .
  • MS : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]⁺ at m/z 181.1 for C₁₄H₁₂) .
  • X-ray crystallography : Resolves stereochemistry in substituted derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives as kinase inhibitors?

Molecular docking studies (e.g., AutoDock Vina) predict binding to ATP pockets. For CK2 inhibition:

  • Key interactions : Hydrogen bonds with Lys68 and Asp175 in CK2’s catalytic site .
  • Derivative optimization : Substituents at C-2 and C-4 enhance affinity (e.g., hydroxyl groups improve solubility but reduce membrane permeability) .
  • Validation : MTT assays on MCF-7 cells show moderate cytotoxicity (IC₅₀ ~50–100 µM) .

Q. What mechanisms explain contradictory biological activities of 9,10-dihydrophenanthrenes in different studies?

  • Antineuroinflammatory activity : Derivatives with hydroxyl groups (e.g., compound 33, IC₅₀ = 1.0 µM) inhibit nitric oxide in BV-2 microglia via NF-κB suppression .
  • Lack of G-quadruplex binding : Unsubstituted this compound lacks planar aromaticity required for stacking interactions, unlike phenanthrenes .
  • Structural dependency : Activity hinges on substituent position and redox potential (e.g., glucosides enhance bioavailability but reduce direct binding ).

Q. How does electrochemical polymerization of this compound enable conductive polymer synthesis?

In BF₃·Et₂O/H₂SO₄ electrolyte:

  • Mechanism : Anodic oxidation generates radical cations that polymerize via C-9/C-10 coupling .

  • Film properties :

    ParameterValue
    Conductivity10⁻³–10⁻² S/cm
    Thickness200–500 nm (cyclic voltammetry)
    Stability>6 months in inert atmosphere

Q. What are the pyrolysis pathways of lignin model compounds to this compound?

From dimeric lignin (α-O-4 linkage):

Radical generation : Cleavage of C-O bonds produces benzyl and phenoxy radicals.

Recombination : Benzyl radicals form diphenylmethane, which cyclizes to this compound .

Dehydrogenation : At 600°C, dihydrophenanthrene converts to phenanthrene (yield <1% due to competing side reactions) .

Q. Methodological Considerations

Q. How to resolve enantiomers of chiral this compound derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) .
  • ECD spectroscopy : Compare experimental and calculated spectra to assign absolute configurations (e.g., R- vs. S-enantiomers) .

Q. What precautions are required for handling this compound in transport and storage?

  • Transport : Classified as UN3077 (environmentally hazardous solid). Use sealed containers with absorbent material .
  • Safety : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) .

Q. Data Contradiction Analysis

Q. Why do some studies report antifungal activity for 9,10-dihydrophenanthrenes, while others find no direct bioactivity?

  • Induced vs. constitutive expression : In Dioscorea, antifungal dihydrophenanthrenes (e.g., hircinol) are preformed in epidermal cells but require fungal induction in other tissues .
  • Solubility limitations : Poor aqueous solubility may mask activity in in vitro assays .

Properties

IUPAC Name

9,10-dihydrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBFNVKTVJZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=CC=CC=C31
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID20228264
Record name 9,10-Dihydrophenanthrene
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Molecular Weight

180.24 g/mol
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Physical Description

Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS]
Record name 9,10-Dihydrophenanthrene
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Vapor Pressure

0.000443 [mmHg]
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CAS No.

776-35-2
Record name 9,10-Dihydrophenanthrene
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Synthesis routes and methods

Procedure details

In a flask fitted with an air-cooled condenser was added 2-amino-7-nitrofluorene (2.26 grams), ethylene dichloride (25.0 grams) and trichloromethylchloroformate (1.98 grams). The reaction mixture was heated on a steam bath for about 16 hours before the hot mixture was filtered and the solids washed with ethylene dichloride (25 grams). To the combined filtrate was added hot isooctane (50 grams) and the resulting solution allowed to cool to room temperature. The crystals were filtered off, washed with isooctane, and dried at 100° C. to produce 0.98 gram of a yellow solid, m.p. 198°-200° C. A second crop of solid was obtained by evaporation of the filtrate down to 20 mL and the addition of isooctane (100 mL). This solid was digested at 80° C. for 1 hour before it was filtered off and washed with additional isooctane to give 1.38 grams, m.p. 188°-192° C. A total yield of 2.36 grams (93%) was obtained. This product, 7-nitro-2-fluorenylisocyanate, contained some yellow infusible solids, but was still useable. In similar fashion was made 4'-nitrostilbene-4-isocyanate, having m.p. 170° C. (98% yield). These nonlineaphores are preferred on the basis of theoretical calculations, μβ being larger for these than for 4'-nitrobiphenyl-4-isocyanate. The corresponding nitroisocyanates of biphenyl, phenanthrene, dihydrophenanthrene, and naphthalene are synthesized similarly.
Name
7-nitro-2-fluorenylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4'-nitrostilbene-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4'-nitrobiphenyl-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86336614
9,10-Dihydrophenanthrene
CID 86336614
9,10-Dihydrophenanthrene
CID 86336614
9,10-Dihydrophenanthrene
CID 86336614
9,10-Dihydrophenanthrene
CID 86336614
9,10-Dihydrophenanthrene
CID 86336614
9,10-Dihydrophenanthrene

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